molecular formula C9H12BrNO3 B8402382 5-Bromo-2-methoxy-3-pyridinecarboxaldehyde dimethylacetal

5-Bromo-2-methoxy-3-pyridinecarboxaldehyde dimethylacetal

Cat. No. B8402382
M. Wt: 262.10 g/mol
InChI Key: HVBXNQLPRKLKOP-UHFFFAOYSA-N
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Patent
US06784192B2

Procedure details

20 ml of tetrahydrofuran was cooled to −78° C., 2.41 ml of n-butyllithium (2.6 M, hexane solution) was added thereto, and the mixture was stirred. A solution of 1.50 g of 5-bromo-2-methoxy-3-pyridinecarboxaldehyde dimethyl acetal dissolved in 5 ml of tetrahydrofuran was added dropwise thereinto. After 25 minutes, a solution of 2.16 g of N-fluorobenzenesulfonimide dissolved in 20 ml of tetrahydrofuran was added dropwise thereinto over 20 minutes and the mixture was further stirred for 55 minutes. To the reaction mixture were added brine and 20 ml of 2N-hydrochloric acid, followed by stirring at room temperature. After 40 minutes, a diluted ammonia was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, to give a yellow oil. The oil was dissolved in 16 ml of acetone, 4 ml of 5N-hydrochloric acid was added thereto, and the mixture was left for 30 minutes at room temperature. An aqueous potassium carbonate was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the crude product was purified by silica gel column chromatography (n-hexane:ethyl acetate=15:1), to give 234 mg of the title compound as a slight yellow solid.
Quantity
2.41 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
2.16 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C([Li])CCC.C[O:7][CH:8](OC)[C:9]1[C:10]([O:16][CH3:17])=[N:11][CH:12]=[C:13](Br)[CH:14]=1.C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:30])(=O)=O)=CC=1.Cl.N.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.[Cl-].[Na+].O.CC(C)=O>[F:30][C:13]1[CH:14]=[C:9]([CH:8]=[O:7])[C:10]([O:16][CH3:17])=[N:11][CH:12]=1 |f:5.6.7,9.10.11|

Inputs

Step One
Name
Quantity
2.41 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(C=1C(=NC=C(C1)Br)OC)OC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
2.16 g
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
over 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 55 minutes
Duration
55 min
STIRRING
Type
STIRRING
Details
by stirring at room temperature
WAIT
Type
WAIT
Details
After 40 minutes
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
WAIT
Type
WAIT
Details
the mixture was left for 30 minutes at room temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column chromatography (n-hexane:ethyl acetate=15:1)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
FC=1C=C(C(=NC1)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 234 mg
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.